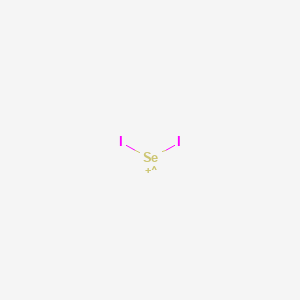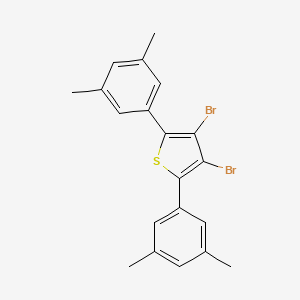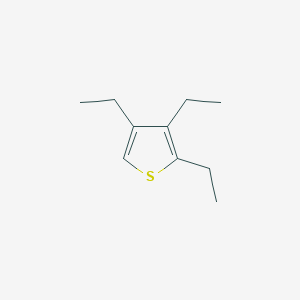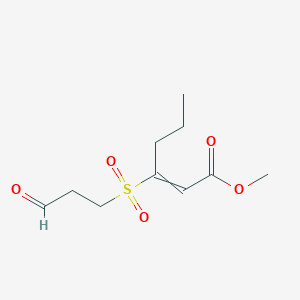![molecular formula C15H26F3NO B14191849 N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine CAS No. 920280-88-2](/img/structure/B14191849.png)
N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine: is a chemical compound characterized by its unique structure, which includes a cyclohexyl group and a trifluoroethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine typically involves the reaction of cyclohexylamine with a suitable trifluoroethoxy-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and may require catalysts or specific temperature controls to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process would likely include steps for purification, such as distillation or chromatography, to remove any impurities and achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogens or nucleophiles under specific conditions such as acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.
Scientific Research Applications
Chemistry: In chemistry, N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine can be used as a building block for the synthesis of more complex molecules
Biology: In biology, this compound may be used in the study of enzyme interactions or as a ligand in receptor binding studies. Its structure allows for the exploration of molecular interactions and the development of new biological assays.
Medicine: In medicine, this compound may be investigated for its potential therapeutic effects. Its unique structure could be leveraged to develop new drugs or treatments for various diseases.
Industry: In industry, this compound may be used in the development of new materials or as an intermediate in the production of other chemicals. Its properties can be tailored to specific applications, making it a versatile component in industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include signal transduction or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-ol
- N-Cyclohexyl-4-(2,2,2-trifluoroethoxy)cyclohexan-1-thiol
Uniqueness: N-Cyclohexyl-4-[(2,2,2-trifluoroethoxy)methyl]cyclohexan-1-amine is unique due to its specific combination of a cyclohexyl group and a trifluoroethoxy moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications. The presence of the trifluoroethoxy group can enhance the compound’s stability and reactivity, distinguishing it from other similar compounds.
Properties
CAS No. |
920280-88-2 |
|---|---|
Molecular Formula |
C15H26F3NO |
Molecular Weight |
293.37 g/mol |
IUPAC Name |
N-cyclohexyl-4-(2,2,2-trifluoroethoxymethyl)cyclohexan-1-amine |
InChI |
InChI=1S/C15H26F3NO/c16-15(17,18)11-20-10-12-6-8-14(9-7-12)19-13-4-2-1-3-5-13/h12-14,19H,1-11H2 |
InChI Key |
YCBVHARHNVZEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCC(CC2)COCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-Bromo-4-[(2S)-2-(pentyloxy)propyl]benzene](/img/structure/B14191808.png)


![7-Fluoro-1,2,3,4,5,10-hexahydroazepino[3,4-b]indole](/img/structure/B14191825.png)


![1-[4-(Nonafluorobutyl)phenyl]butyl diphenyl phosphate](/img/structure/B14191841.png)




